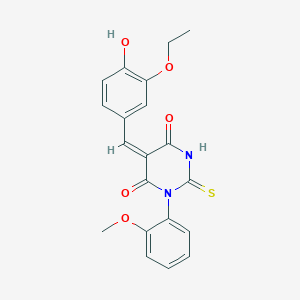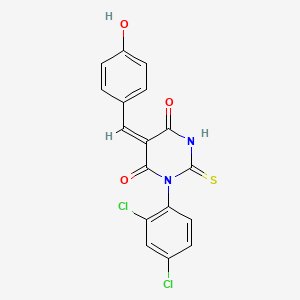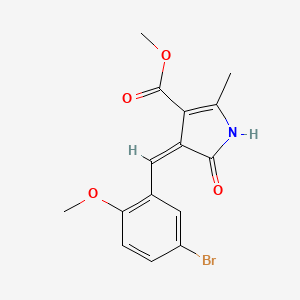![molecular formula C22H19N3O2 B5912596 N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, commonly known as MPAVB, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been found to be effective in various studies, particularly in the field of cancer research. MPAVB has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and its potential future directions. In
科学研究应用
MPAVB has been extensively studied for its potential applications in cancer research. It has been found to be effective in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. MPAVB has also been found to be effective in inducing apoptosis in cancer cells, which is a process of programmed cell death. In addition to cancer research, MPAVB has also shown potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
MPAVB works by inhibiting the activity of a protein called STAT3, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. STAT3 is overexpressed in many cancer cells, and its inhibition by MPAVB leads to the induction of apoptosis in these cells. MPAVB also inhibits the activity of another protein called NF-κB, which is involved in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
MPAVB has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPAVB has also been found to inhibit the migration and invasion of cancer cells, which are important processes in metastasis. In addition, MPAVB has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB. MPAVB has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of MPAVB is its specificity towards STAT3 and NF-κB, which makes it a valuable tool for studying the role of these proteins in various cellular processes. MPAVB has also been found to be effective in vitro and in vivo, which makes it a useful compound for studying the efficacy of potential cancer therapies. However, one of the limitations of MPAVB is its low solubility in water, which can make it difficult to administer in vivo. In addition, MPAVB has not yet been tested in clinical trials, which limits its potential applications in human therapy.
未来方向
There are several potential future directions for the study of MPAVB. One direction is to optimize the synthesis of MPAVB to improve its solubility and bioavailability. Another direction is to study the efficacy of MPAVB in animal models of cancer and neurodegenerative diseases. In addition, the potential use of MPAVB in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the potential use of MPAVB as a therapeutic agent for human diseases should be investigated in clinical trials.
合成方法
The synthesis of MPAVB involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-methylbenzylamine, which is then reacted with ethyl chloroformate to form 3-methylbenzyl carbamate. The carbamate is then reacted with 3-pyridineboronic acid to form the corresponding boronic ester. The final step involves the palladium-catalyzed Suzuki-Miyaura coupling reaction between the boronic ester and 4-bromo-2-(3-pyridinyl)benzoic acid to form MPAVB.
属性
IUPAC Name |
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-7-5-11-19(13-16)24-22(27)20(14-17-8-6-12-23-15-17)25-21(26)18-9-3-2-4-10-18/h2-15H,1H3,(H,24,27)(H,25,26)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSGDEDQUQTMNX-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)






![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)


![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)